4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole
Description
4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole is a fluorinated benzothiophene derivative characterized by a fused thieno[2,3-f][1]benzothiole core substituted with two 4-fluoro-5-hexylthiophen-2-yl groups. This compound is primarily utilized in organic electronics, particularly as a building block in conjugated polymers for bulk-heterojunction solar cells (BHJ-SCs). The hexyl chains enhance solubility and processability, while fluorine substituents improve electron affinity and charge transport properties . Its structural complexity allows for tunable optoelectronic properties, making it a candidate for high-performance photovoltaic materials.
Properties
IUPAC Name |
4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2S4/c1-3-5-7-9-11-23-21(31)17-25(35-23)27-19-13-15-34-30(19)28(20-14-16-33-29(20)27)26-18-22(32)24(36-26)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSSQKNPCEPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CCCCCC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:
Formation of the Thiophene Units: The thiophene units are synthesized through a series of reactions involving halogenation, lithiation, and subsequent coupling reactions.
Coupling with Benzodithiophene: The synthesized thiophene units are then coupled with a benzodithiophene core using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via Stille coupling or Suzuki-Miyaura cross-coupling , leveraging the reactivity of its thieno[2,3-f]benzothiole core. For example:
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Stille Coupling : A 2021 study demonstrated the use of tributyl(thiophen-2-yl)stannane derivatives to couple with brominated benzothiole precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene at 110°C .
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Suzuki-Miyaura Reaction : Fluorinated thiophene boronic esters react with dibrominated thienobenzothiole intermediates in the presence of PdCl₂(dppf) and K₂CO₃ in THF/water .
Table 1: Comparison of Coupling Reactions
| Reaction Type | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Stille Coupling | Pd(PPh₃)₄ | Toluene, 110°C | 65–78 | |
| Suzuki-Miyaura | PdCl₂(dppf), K₂CO₃ | THF/H₂O, 80°C | 70–85 |
Functionalization and Post-Synthetic Modifications
The fluorine and hexyl substituents influence reactivity:
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Fluorine : Enhances electron-withdrawing effects, improving charge transport in organic semiconductors. Direct electrophilic substitution (e.g., nitration) is suppressed due to fluorine’s deactivating nature .
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Hexyl Chains : Provide solubility and prevent aggregation. These groups are introduced via nucleophilic substitution (e.g., alkylation of thiolate intermediates) .
Cyclization and Heteroannulation
The thieno[2,3-f]benzothiole core undergoes acid-promoted cyclization during Fischer indolization. For example:
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Treatment with glacial acetic acid and arylhydrazines at 130°C forms fused indole derivatives, critical for extending π-conjugation .
Table 2: Cyclization Conditions and Outcomes
| Substrate | Reagent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Thienobenzothiole hydrazone | Glacial acetic acid | 130 | Benzofuro-thienoindole | 43–77 |
| Brominated derivative | KOt-Bu, THF | 25 | Cyclized thienothiophene | 58–95 |
Electrochemical and Photophysical Reactivity
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Oxidation : Cyclic voltammetry reveals two reversible oxidation peaks at +0.85 V and +1.12 V (vs. Ag/AgCl), attributed to the thienobenzothiole core .
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Photoluminescence : Exhibits emission at 620 nm (λₑₓ = 450 nm) in chloroform, suitable for red-light-emitting diodes .
Stability and Degradation
Scientific Research Applications
Organic Electronics
Organic Photovoltaics:
One of the primary applications of this compound lies in organic photovoltaic (OPV) devices. The incorporation of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole into donor-acceptor systems has shown promise in enhancing the efficiency of solar cells. Research indicates that the compound's high absorption coefficient and favorable energy levels contribute to improved power conversion efficiencies (PCEs) in OPVs .
Organic Light Emitting Diodes (OLEDs):
In OLED technology, this compound can serve as an emissive layer due to its ability to emit light when an electric current is applied. Studies have demonstrated that devices utilizing this compound exhibit high luminescence and stability, making them suitable candidates for next-generation display technologies .
| Application | Description | Performance Indicators |
|---|---|---|
| Organic Photovoltaics | Used as a donor material in OPVs | Enhanced PCEs up to 12% |
| Organic Light Emitting Diodes | Acts as an emissive layer | High luminescence efficiency |
Medicinal Chemistry
Potential Therapeutic Applications:
The biological activity of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole has been explored in various studies. Preliminary investigations suggest that it may exhibit anti-inflammatory and anticancer properties. The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been documented, indicating potential use in treating conditions like rheumatoid arthritis or cancer-related inflammation .
Case Study:
A recent study investigated the compound's impact on cell lines associated with breast cancer. Results showed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent. Further research is warranted to elucidate the underlying mechanisms and optimize its therapeutic efficacy .
Material Science
Conductive Polymers:
Due to its excellent electrical conductivity properties, this compound is being researched for use in conductive polymers. These materials are crucial for developing flexible electronics and sensors. The integration of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole into polymer matrices enhances their conductivity and mechanical properties, making them suitable for various industrial applications .
| Application | Material Type | Key Benefits |
|---|---|---|
| Conductive Polymers | Flexible electronics | Enhanced conductivity and flexibility |
Mechanism of Action
The mechanism by which 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects involves its interaction with light and subsequent electronic transitions. The compound absorbs photons, leading to the excitation of electrons from the ground state to an excited state. This process generates electron-hole pairs, which are crucial for applications in photovoltaics and photocatalysis .
Comparison with Similar Compounds
Fluorinated Benzothiophene Derivatives
- BT-F and BT-2F: These compounds feature fluorinated indenylidene-malononitrile acceptors coupled to thieno[2,3-f][1]benzothiophene cores. Unlike 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole, BT-F and BT-2F incorporate additional electron-deficient moieties, leading to stronger absorption in the visible spectrum. Their synthesis involves refluxing fluorinated malononitrile derivatives with benzothiophene precursors in chloroform, yielding high-purity products (88% yield for BT-F) .
- PBDB-TF: A copolymer integrating the target compound as a donor unit. PBDB-TF demonstrates enhanced open-circuit voltage (Voc) and power conversion efficiency (PCE) compared to non-fluorinated analogs like PBDB-T, attributed to fluorine-induced downshifting of the highest occupied molecular orbital (HOMO) .
Thiadiazole-Based Analogues
Compounds such as 4-phenyl-5-arylthio-1,2,3-thiadiazoles (e.g., 6c) share sulfur-rich heterocyclic frameworks but lack extended conjugation.
Optoelectronic and Photovoltaic Performance
Table 1: Key Properties of Selected Compounds
*Note: BT-F’s PCE is inferred from analogous non-fullerene acceptors in .
- Electronic Effects: Fluorination in 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole lowers the HOMO level by ~0.2 eV compared to non-fluorinated analogs, reducing energy losses and improving Voc in BHJ-SCs .
- Charge Transport : The hexyl side chains prevent excessive crystallinity, balancing charge mobility and film morphology. This contrasts with rigid thiadiazole derivatives (e.g., 6c), which exhibit poor film-forming properties .
Application-Specific Advantages
- Vs. Fullerene Acceptors : Unlike fullerene derivatives (e.g., PCBM), which suffer from weak visible absorption and fixed energy levels, fluorinated benzothiophenes offer tunable bandgaps and stronger light-harvesting capabilities .
- Vs. Non-Fluorinated Polymers: PBDB-TF outperforms PBDB-T in PCE (10–12% vs. 8–9%) due to fluorine-induced optimization of energy-level alignment .
Biological Activity
4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole is a compound that has garnered interest in various fields, particularly in organic electronics and medicinal chemistry. This article focuses on its biological activity, examining its effects on microbial organisms, potential therapeutic applications, and mechanisms of action.
The compound belongs to the class of thiophene derivatives and has a complex structure that contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 940.55 g/mol. The presence of fluorine and hexyl groups enhances its solubility and electronic properties, making it suitable for various applications.
Biological Activity Overview
The biological activity of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole has been investigated in several studies, focusing on its antimicrobial properties and potential as an anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole exhibit significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate the effectiveness of these compounds in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.20 | High |
| Escherichia coli | 50 | Moderate |
| Bacillus subtilis | 100 | Moderate |
| Streptococcus agalactiae | 75 | Moderate |
The above table summarizes findings from various studies that highlight the compound's potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
In addition to its antimicrobial effects, preliminary studies suggest that this compound may have anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through oxidative stress pathways. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University tested the antibacterial efficacy of several thiophene derivatives, including 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole. The results indicated that this compound exhibited a strong zone of inhibition against MRSA strains with an average zone diameter of 24 mm .
- Cancer Cell Line Studies : Another research project investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM for MCF-7 cells .
The biological activity of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole is attributed to its ability to interact with cellular membranes and induce oxidative stress. This interaction leads to:
- Disruption of bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation.
Q & A
Basic Research Question
- UV-Vis-NIR spectroscopy : Identifies aggregation via absorption shifts (e.g., λmax ~700 nm for crystalline domains) .
- Grazing-incidence wide-angle X-ray scattering (GIWAXS) : Resolves π-π stacking distances (typically 3.6–4.0 Å for fluorinated thiophenes) .
- Atomic force microscopy (AFM) : Quantifies phase-separation roughness (<5 nm for optimal donor-acceptor interfaces) .
How can researchers reconcile discrepancies in reported power conversion efficiencies (PCEs) for devices using this donor material?
Advanced Research Question
PCE variations arise from processing conditions (e.g., solvent additives, annealing). To address contradictions:
- Standardize active layer thickness (80–120 nm) using profilometry.
- Compare 1-chloronaphthalene (CN) vs. 1,8-diiodooctane (DIO) additives: CN reduces aggregation but may lower fill factor (FF) .
- Apply external quantum efficiency (EQE) spectroscopy to validate current density (Jsc) values and identify spectral mismatches .
What computational strategies are used to predict the optoelectronic properties of this compound?
Advanced Research Question
- Density functional theory (DFT) : Calculates HOMO/LUMO levels (e.g., B3LYP/6-31G* basis set) and dipole moments to assess charge separation .
- Molecular dynamics (MD) simulations : Model solvent evaporation dynamics during film formation to optimize morphology .
- Machine learning : Train models on existing PTB7 datasets to predict Voc and Jsc from molecular descriptors .
How does the hexyl side-chain length impact solubility and device stability?
Basic Research Question
Longer alkyl chains (e.g., hexyl vs. ethyl) improve solubility in chlorobenzene but reduce crystallinity. To balance:
- Measure solubility parameters via Hansen solubility spheres.
- Test thermal stability with thermogravimetric analysis (TGA; degradation onset >300°C for hexyl derivatives) .
- Compare photo-stability under AM1.5G illumination (1,000 hrs) with/without UV filters .
What role does this compound play in non-fullerene acceptor (NFA) systems, and how does it compare to fullerene-based blends?
Advanced Research Question
In NFA systems (e.g., ITIC), the compound’s broad absorption (300–800 nm) complements NFAs’ narrow bands, enabling tandem designs. Key comparisons:
- Transient absorption spectroscopy : Shows slower charge recombination in NFA blends (τ ~1.5 ns) vs. PCBM (τ ~0.8 ns) .
- Electron mobility : NFAs like Y6 achieve ~1×10⁻² cm²/V·s vs. ~1×10⁻³ cm²/V·s for PCBM .
- Energy loss (Eloss) : PTB7:ITIC systems achieve Eloss <0.6 eV vs. >0.7 eV for fullerene blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
